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Compound of Interest

Compound Name: H-Tyr-OMe.HCI

Cat. No.: B554929

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization
of L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe.HCI) in peptide synthesis. It covers both
solid-phase and solution-phase methodologies, offering a comprehensive guide for the
synthesis of peptides with a C-terminal tyrosine.

Introduction

L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe.HCI) is a derivative of the amino acid L-
tyrosine where the carboxylic acid group is protected as a methyl ester.[1][2] This protection
strategy is crucial in peptide synthesis to enable the selective formation of peptide bonds at the
N-terminus.[1][2] H-Tyr-OMe.HCI is a versatile building block, particularly in solution-phase
peptide synthesis and in the preparation of peptide fragments for convergent synthesis
strategies.[3][4] Its application in solid-phase peptide synthesis (SPPS) is also feasible,
especially for creating peptides with a C-terminal ester, which can be useful for subsequent
fragment condensation or for mimicking post-translational modifications.[5]

Physicochemical Properties and Handling

Proper handling and storage of H-Tyr-OMe.HCI are critical to ensure its integrity and reactivity
in peptide synthesis.
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Property Value Reference
Molecular Formula C10H14CINO3 [6]
Molecular Weight 231.68 g/mol [6]

White to off-white crystalline
Appearance [2]

powder

Soluble in DMSO. For agueous
solutions, it is recommended to
B first dissolve in a minimal
Solubility ] ] [7]
amount of organic solvent like
DMSO and then dilute with

buffer.

Store at -20°C for short-term

and -80°C for long-term (up to
Storage ) [7]

6 months). Keep in a sealed

container, away from moisture.

Experimental Protocols
Solution-Phase Peptide Synthesis (SPPS)

Solution-phase peptide synthesis (LPPS) using H-Tyr-OMe.HClI is a classical approach for
constructing di- or tripeptides, or for fragment condensation. The following is a general protocol
for the coupling of an N-protected amino acid to H-Tyr-OMe.HCI.

Protocol 1: Dipeptide Synthesis using EDC/HOBt Coupling

This protocol describes the synthesis of a dipeptide, for example, Boc-Xaa-Tyr-OMe, where
"Xaa" is any Boc-protected amino acid.

Materials:
¢ H-Tyr-OMe.HCI

e Boc-Xaa-OH (e.g., Boc-Ala-OH)
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e N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCI)
e 1-Hydroxybenzotriazole (HOBLt)

e N,N-Diisopropylethylamine (DIPEA)

e Dichloromethane (DCM), anhydrous

e 1 M HCI solution

o Saturated NaHCOs solution

e Brine (saturated NaCl solution)

e Anhydrous Naz2SOa4 or MgSOa

« Silica gel for column chromatography

e Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:

e Reaction Setup: In a round-bottom flask, dissolve H-Tyr-OMe.HCI (1.0 eq.) in anhydrous
DCM.

o Neutralization: Add DIPEA (1.1 eq.) to the solution to neutralize the hydrochloride salt and
stir for 10-15 minutes at room temperature.

o Addition of Reagents: To this solution, add Boc-Xaa-OH (1.0 eq.), HOBt (1.2 eq.), and
EDC.HCI (1.2 eq.).

o Coupling Reaction: Stir the reaction mixture at room temperature overnight. The progress of
the reaction can be monitored by Thin Layer Chromatography (TLC).

o Work-up:

o Dilute the reaction mixture with DCM.
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o Wash the organic layer sequentially with 1 M HCI (2x), saturated NaHCOs solution (2x),
and brine (1x).

o Dry the organic layer over anhydrous Na2SOa4 or MgSOea, filter, and concentrate under
reduced pressure to obtain the crude protected dipeptide.

« Purification: Purify the crude product by silica gel column chromatography using an
appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Boc-
Xaa-Tyr-OMe.

Quantitative Data (Representative):

Parameter Value Notes

Highly dependent on the
Yield 60-90% specific amino acid and

reaction conditions.

) After chromatographic
Purity >95% o
purification.

) ] Can be optimized by
Reaction Time 12-24 hours o i
monitoring with TLC.

Solid-Phase Peptide Synthesis (SPPS) - C-Terminal
Esterification

While less common than using pre-loaded resins, H-Tyr-OMe.HCI can be utilized in SPPS to
generate a peptide with a C-terminal methyl ester. This is typically achieved by first
synthesizing the peptide on a resin that allows for cleavage under conditions that leave the
methyl ester intact, such as a 2-chlorotrityl chloride resin.

Protocol 2: Manual SPPS using Fmoc Chemistry

This protocol outlines the synthesis of a tripeptide, H-Ala-Gly-Tyr-OMe, on a 2-chlorotrityl
chloride resin.

Materials:
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e 2-Chlorotrityl chloride resin

e Fmoc-Gly-OH

e Fmoc-Ala-OH

e H-Tyr-OMe.HCI

e« DIPEA

e Anhydrous DCM

e Anhydrous N,N-Dimethylformamide (DMF)

e Coupling reagent: HBTU/HATU

 Activation base: DIPEA

o Deprotection solution: 20% piperidine in DMF

e Capping solution: Acetic anhydride/DIPEA in DMF
» Cleavage cocktail: e.g., Acetic acid/Trifluoroethanol/DCM (1:2:7)
 Diethyl ether, cold

o HPLC grade water and acetonitrile
 Trifluoroacetic acid (TFA) for HPLC

Procedure:

e Resin Preparation: Swell the 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes.

e First Amino Acid Loading (H-Tyr-OMe.HCI):

o In a separate vessel, dissolve H-Tyr-OMe.HCI (2.0 eq. relative to resin capacity) in

anhydrous DCM.
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[e]

Add DIPEA (2.2 eq.) and stir for 10 minutes.

Add this solution to the swollen resin and shake for 2-4 hours.

(¢]

[¢]

To cap any remaining reactive sites on the resin, add a solution of DCM/Methanol/DIPEA
(17:2:1) and shake for 30 minutes.

[¢]

Wash the resin with DCM (3x) and DMF (3x).

e Fmoc Deprotection:

[¢]

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

Drain the solution.

o

[e]

Add fresh 20% piperidine in DMF and shake for another 15 minutes.

o

Wash the resin with DMF (5x) and DCM (3x).

e Second Amino Acid Coupling (Fmoc-Gly-OH):

[¢]

In a separate vessel, pre-activate Fmoc-Gly-OH (3.0 eq.) with HBTU (2.9 eq.) and DIPEA
(6.0 eq.) in DMF for 5 minutes.

Add the activated amino acid solution to the resin and shake for 1-2 hours.

[¢]

[e]

Wash the resin with DMF (5x).

o

(Optional) Perform a Kaiser test to ensure complete coupling. If the test is positive (blue
beads), repeat the coupling step. If negative, proceed to the next step.

o Repeat Synthesis Cycle for Fmoc-Ala-OH: Repeat steps 3 and 4 using Fmoc-Ala-OH.

e Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as
described in step 3.

o Cleavage from Resin:

o Wash the peptide-resin with DCM (5x) and dry under vacuum.
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o Add the cleavage cocktail (Acetic acid/Trifluoroethanol/DCM) to the resin and shake for 2
hours.

o Filter the resin and collect the filtrate.

o Wash the resin with additional cleavage cocktail and combine the filtrates.

o Peptide Precipitation and Purification:

o

Concentrate the filtrate under reduced pressure.

[¢]

Precipitate the crude peptide by adding cold diethyl ether.

[e]

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

[e]

Purify the crude peptide by reverse-phase HPLC.

Quantitative Data (Representative):

Parameter Value Notes

Varies with resin type and

Resin Loading 0.3-0.8 mmol/g ) -
reaction conditions.
) o Per step, as monitored by
Coupling Efficiency >99% )
Kaiser test.
] Dependent on peptide length
Overall Yield 30-60%
and sequence.
Crude Purity 70-90% Before HPLC purification.

Saponification of the C-Terminal Methyl Ester

If the final product requires a free C-terminal carboxylic acid, the methyl ester of the protected
or unprotected peptide can be saponified.

Protocol 3: Saponification of a Peptide Methyl Ester

Materials:
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Peptide-Tyr-OMe

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

Solvent system (e.g., THF/water or Methanol/water)

1 M HCI solution for neutralization

Ethyl acetate for extraction
Procedure:

o Dissolution: Dissolve the peptide methyl ester in a suitable solvent mixture (e.g., THF:water
1:1).

o Hydrolysis: Cool the solution to 0°C and add a solution of LiOH (1.5 eq.) in water dropwise.

o Reaction: Stir the reaction mixture at room temperature and monitor the reaction progress by
TLC or HPLC.

» Neutralization and Extraction:
o Once the reaction is complete, carefully neutralize the mixture with 1 M HCI to pH ~7.
o Remove the organic solvent under reduced pressure.
o Extract the agueous layer with ethyl acetate (3x).

o Work-up: Combine the organic layers, wash with brine, dry over anhydrous NazSOa, and
concentrate to obtain the peptide with a free C-terminal carboxylic acid.

Caution: Saponification can sometimes lead to racemization, especially with N-methylated
amino acids.[8] The reaction conditions should be carefully optimized.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a
peptide using H-Tyr-OMe.HCI as the starting amino acid.
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Caption: Workflow for SPPS of a peptide with C-terminal Tyr-OMe.

Logical Relationships in Peptide Synthesis Strategy

The choice of synthetic strategy depends on the desired final product and the properties of the
peptide sequence. The following diagram illustrates the decision-making process.

Desired C-Terminal Moiety?
Methyl Ester
(-COOMe)

aponification

Standard SPPS

Strategy 1: Strategy 2: Strategy 3: Strategy 4:
SPPS with Wang or Solution Phase Synthesis SPPS on 2-CITrt Resin SPPS with Rink Amide Resin
2-CITrt Resin + Saponification with H-Tyr-OMe.HCI with H-Tyr-OMe.HCI (Requires Fmoc-Tyr(tBu)-OH)
T T

H-Tyr-OMe.HCl is a key

starting material for
Strategies 2 & 3.

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b554929?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

